

An In-depth Technical Guide to (E)-10-Hexadecenal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-10-Hexadecenal

Cat. No.: B138251

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Abstract

(E)-10-Hexadecenal is a long-chain aliphatic aldehyde that functions as a crucial chemical signal in the natural world. Notably, it is a key component of the sex pheromone of the yellow peach moth, *Dichocrocis punctiferalis*, a significant agricultural pest.^{[1][2]} A comprehensive understanding of its chemical properties, structure, and biological activity is paramount for the development of effective and environmentally benign pest management strategies, as well as for potential applications in drug development and other fields utilizing semiochemicals. This guide provides a detailed overview of the chemical and physical properties of **(E)-10-Hexadecenal**, its molecular structure, methods for its synthesis and analysis, and its role in biological signaling pathways.

Chemical and Physical Properties

A thorough characterization of the physicochemical properties of **(E)-10-Hexadecenal** is essential for its synthesis, purification, formulation, and application. While experimental data for some properties are not readily available in the public domain, a combination of reported data and reliable computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of **(E)-10-Hexadecenal**

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ O	[1][3]
Molecular Weight	238.41 g/mol	[1][3]
CAS Number	72698-30-7	[1]
IUPAC Name	(E)-hexadec-10-enal	
Appearance	No data available	
Boiling Point	No experimental data available	
Melting Point	No experimental data available	
Density	No experimental data available	
Solubility	No experimental data available	
Calculated LogP	6.1	

Chemical Structure

The structure of **(E)-10-Hexadecenal** is defined by a sixteen-carbon aliphatic chain containing a single carbon-carbon double bond and a terminal aldehyde functional group.

- Chain Length: 16 carbon atoms.
- Functional Group: An aldehyde group (-CHO) at the C1 position.
- Unsaturation: A double bond between the C10 and C11 positions.
- Stereochemistry: The "E" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on the C10 and C11 carbons are on opposite sides of the double bond. This trans-configuration is crucial for its biological activity as a pheromone.

The IUPAC name, (E)-hexadec-10-enal, precisely describes this structure.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **(E)-10-Hexadecenal**. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of long-chain aldehydes and alkenes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The most characteristic signal would be the aldehydic proton ($-\text{CHO}$), which is expected to appear in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The protons on the carbon adjacent to the aldehyde (α -protons) would resonate around δ 2.4 ppm. The vinyl protons of the E-double bond would appear in the range of δ 5.3-5.5 ppm with a large coupling constant ($J \approx 15$ Hz), characteristic of a trans-alkene. The remaining methylene and the terminal methyl protons would be found in the upfield region of the spectrum.
- ^{13}C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-205 ppm. The carbons of the double bond would appear around δ 125-135 ppm. The remaining aliphatic carbons would resonate in the upfield region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **(E)-10-Hexadecenal** would be characterized by several key absorption bands:

- A strong, sharp absorption band around $1720\text{-}1740\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching vibration of the aldehyde.
- Two characteristic weak to medium bands around 2720 cm^{-1} and 2820 cm^{-1} due to the C-H stretching of the aldehydic proton.
- A medium to weak absorption band around 965 cm^{-1} which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted (E)-alkene.
- Strong absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ region due to the C-H stretching of the aliphatic chain.

3.3. Mass Spectrometry (MS)

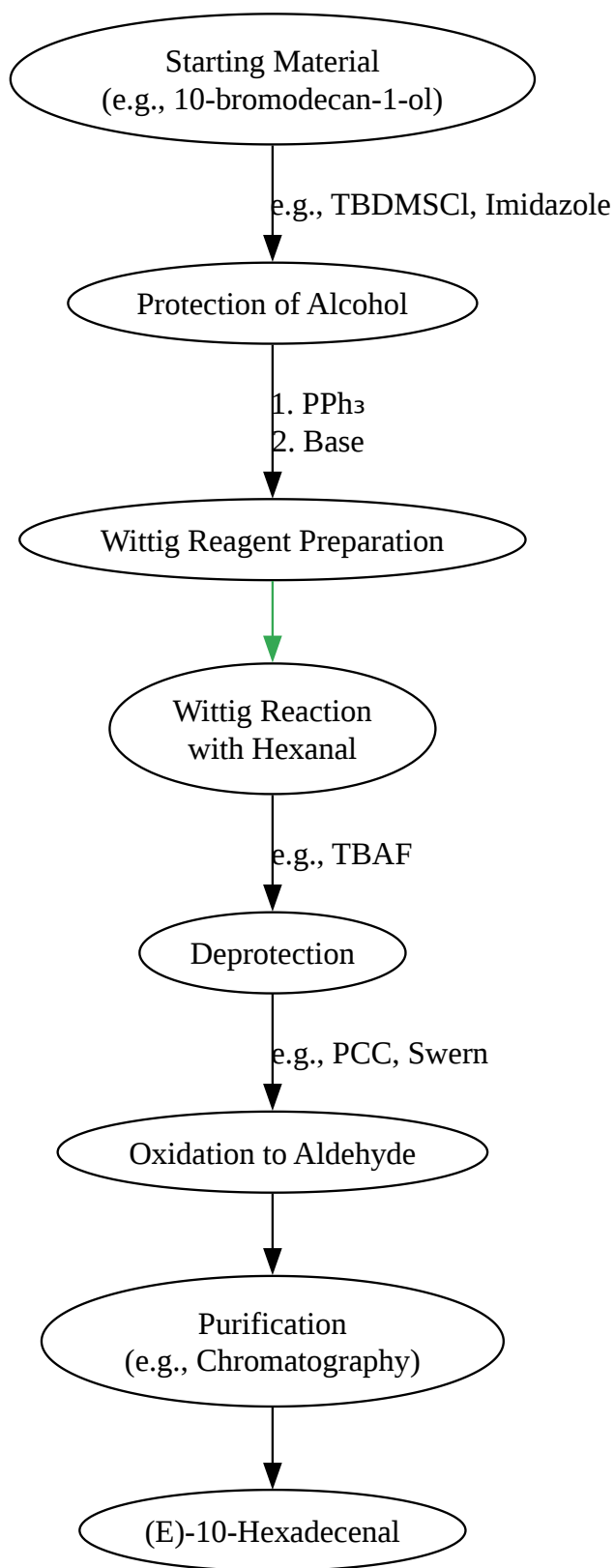
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **(E)-10-Hexadecenal**.

- Molecular Ion (M^+): The molecular ion peak would be observed at $m/z = 238$.
- Fragmentation Pattern: Common fragmentation pathways for long-chain aldehydes include:
 - Alpha-cleavage: Loss of a hydrogen radical ($M-1$) or an alkyl radical from the carbon adjacent to the carbonyl group.
 - McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ -hydrogen, leading to the loss of a neutral alkene molecule.
 - Cleavage at the double bond.

Experimental Protocols

4.1. Synthesis of **(E)-10-Hexadecenal**

A common strategy for the synthesis of long-chain unsaturated aldehydes like **(E)-10-Hexadecenal** involves the use of Wittig-type reactions to stereoselectively form the double bond, followed by functional group manipulations. A generalized synthetic workflow is presented below.



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Detailed Methodologies (Illustrative Example):

A plausible synthetic route could start from a C10 ω -functionalized alcohol, which is converted to a phosphonium salt. A Wittig reaction with a C6 aldehyde would then form the C16 backbone with the desired double bond geometry. Subsequent deprotection and oxidation would yield the final product.

- **Step 1: Preparation of the Wittig Salt:** 10-Bromodecan-1-ol is first protected, for example, as its tetrahydropyranyl (THP) ether. The protected bromoalkane is then reacted with triphenylphosphine to form the corresponding phosphonium bromide salt.
- **Step 2: Wittig Reaction:** The phosphonium salt is treated with a strong base (e.g., *n*-butyllithium) to generate the ylide. This ylide is then reacted with hexanal. The use of a Schlosser modification of the Wittig reaction can favor the formation of the (E)-alkene.
- **Step 3: Deprotection and Oxidation:** The protecting group is removed under acidic conditions to yield (E)-10-hexadecen-1-ol. This alcohol is then oxidized to the corresponding aldehyde, **(E)-10-Hexadecenal**, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
- **Step 4: Purification:** The final product is purified by column chromatography on silica gel.

4.2. Analytical Methods

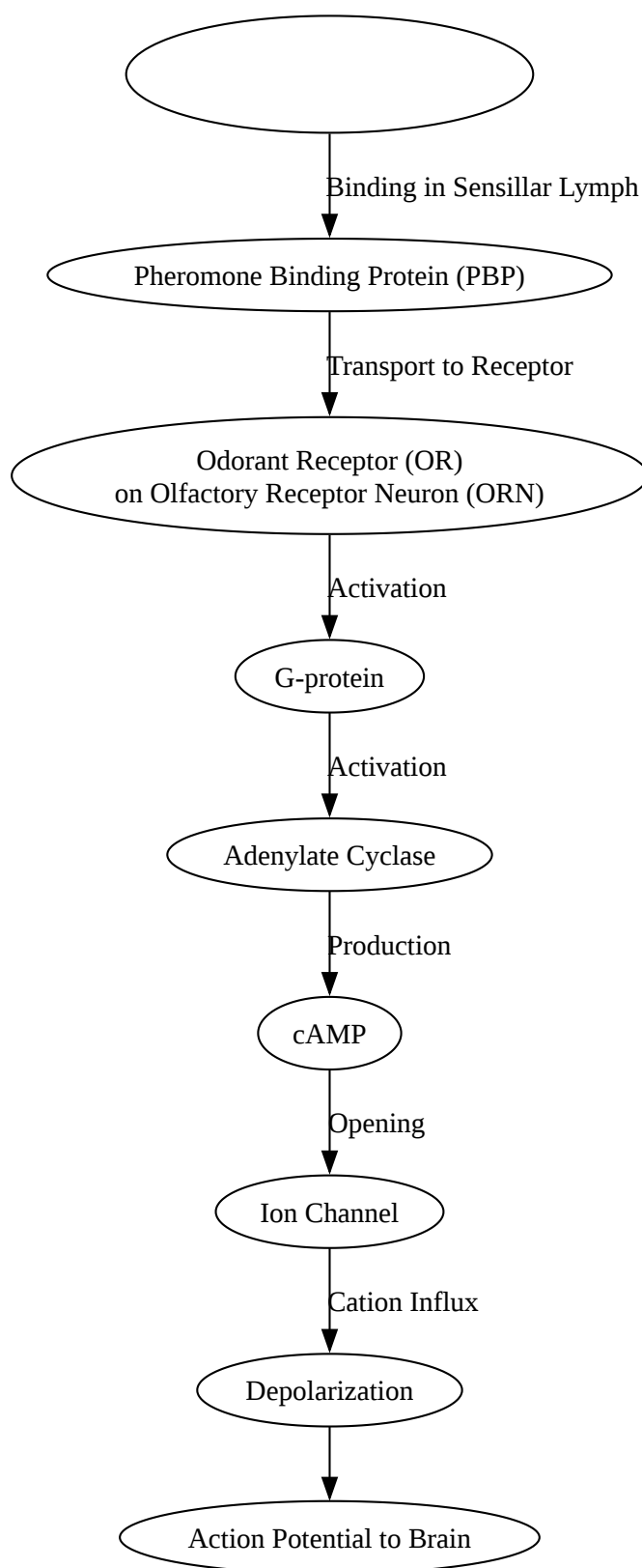
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is the primary technique for the analysis of **(E)-10-Hexadecenal**, allowing for its separation from other compounds and its unambiguous identification based on its retention time and mass spectrum. Analysis of pheromone gland extracts from *Dichocrocis punctiferalis* using GC-MS has been instrumental in its initial identification.^[4]
- **Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:** As detailed in the spectroscopy section, NMR and IR are used to confirm the structure and stereochemistry of the synthesized compound.

Biological Role and Signaling Pathway

(E)-10-Hexadecenal is a semiochemical, specifically a sex pheromone, used by the female yellow peach moth (*Dichocrocis punctiferalis*) to attract males for mating.^[1] Pheromone

communication in insects is a highly specific and sensitive process that involves a cascade of events from signal reception to behavioral response.

Pheromone Reception and Transduction in Lepidoptera:



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The process begins when pheromone molecules enter the pores of the male moth's antennal sensilla. Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP). This complex transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR activates a G-protein-coupled signaling cascade, leading to the production of second messengers like cyclic AMP (cAMP). These second messengers open ion channels, causing a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential that is transmitted to the brain, ultimately leading to a behavioral response, such as upwind flight towards the female. The olfactory receptor neurons in moths are highly specialized and sensitive, allowing them to detect minute quantities of the specific pheromone components.

Conclusion

(E)-10-Hexadecenal is a molecule of significant interest due to its role as a key semiochemical in insect communication. A detailed understanding of its chemical properties, structure, and the biological pathways it modulates is essential for its application in sustainable agriculture and potentially other fields. The information presented in this guide provides a comprehensive technical overview for researchers and professionals working with this important compound. Further research to obtain more extensive experimental data on its physical properties and to elucidate the specific components of its signaling pathway in *Dichocrocis punctiferalis* will be invaluable for advancing its practical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-10-Hexadecenal: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138251#e-10-hexadecenal-chemical-properties-and-structure]

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